molecular formula C11H12FNO4 B3027109 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran CAS No. 1233952-73-2

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Cat. No.: B3027109
CAS No.: 1233952-73-2
M. Wt: 241.22
InChI Key: DSLODFITPQPLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran, also known as FNT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FNT is a heterocyclic organic compound that contains a tetrahydrofuran ring and a nitrophenyl group. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

High-Performance Liquid Chromatography

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran has been utilized in the domain of high-performance liquid chromatography (HPLC). Specifically, it serves as a precolumn fluorescent labeling reagent for HPLC of amino acids, including proline and hydroxyproline. This application is significant for its sensitivity and efficiency in detecting amino acids at low levels (Watanabe & Imai, 1981).

Synthesis of Bioactive Compounds

The chemical serves as an intermediate in the synthesis of bioactive compounds like 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds have been used to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, demonstrating the chemical's role in advancing neurochemical research (Zhang, Tomizawa, & Casida, 2004).

Multienzymatic Stereoselective Cascade Process

The compound plays a crucial role in multienzymatic stereoselective cascade processes. This application is particularly relevant in the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors of several biologically active products like drugs and flavors (Brenna et al., 2017).

Biomass-Derived Solvent in Organic Chemistry

2-Methyl-tetrahydrofuran, closely related to this compound, has been identified as a promising alternative solvent derived from renewable resources. This application is important for its potential in environmentally friendly synthesis strategies across various fields including organometallics and biotransformations (Pace et al., 2012).

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is not specified in the search results. Its mechanism of action would depend on the specific context of its use, such as the type of reaction it is involved in or the biological system it interacts with .

Safety and Hazards

The specific safety and hazard information for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is not available from the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

2-[(2-fluoro-6-nitrophenoxy)methyl]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c12-9-4-1-5-10(13(14)15)11(9)17-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLODFITPQPLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229165
Record name 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-73-2
Record name 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Reactant of Route 2
Reactant of Route 2
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Reactant of Route 3
Reactant of Route 3
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Reactant of Route 4
Reactant of Route 4
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Reactant of Route 5
Reactant of Route 5
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Reactant of Route 6
Reactant of Route 6
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.